3-Chloro-N,N-dimethylpyrazin-2-amine
Description
3-Chloro-N,N-dimethylpyrazin-2-amine (CAS: 54126-45-3, molecular formula: C₆H₈ClN₃) is a chloro-substituted pyrazine derivative featuring a dimethylamino group at position 2 and a chlorine atom at position 3 (Chart 1, ). It is commercially available with a purity of ≥98% and is widely utilized as a building block in organic synthesis and pharmaceutical research . The compound’s structural simplicity and functional groups make it a versatile intermediate for developing ligands, coordination polymers, and bioactive molecules.
Properties
IUPAC Name |
3-chloro-N,N-dimethylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-10(2)6-5(7)8-3-4-9-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOQJUBQXIJGFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00607851 | |
| Record name | 3-Chloro-N,N-dimethylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54126-45-3 | |
| Record name | 3-Chloro-N,N-dimethylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N,N-dimethylpyrazin-2-amine typically involves the chlorination of N,N-dimethylpyrazin-2-amine. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the desired position on the pyrazine ring. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), which act as chlorinating agents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N,N-dimethylpyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the pyrazine ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts like triethylamine (TEA).
Oxidation: Oxidizing agents like H2O2 or m-CPBA, solvents like acetonitrile or methanol.
Reduction: Reducing agents like LiAlH4 or NaBH4, solvents like ether or THF.
Major Products Formed
Substitution: Formation of N,N-dimethylpyrazin-2-amine derivatives with various substituents replacing the chlorine atom.
Oxidation: Formation of N-oxides of this compound.
Reduction: Formation of reduced pyrazine derivatives.
Scientific Research Applications
3-Chloro-N,N-dimethylpyrazin-2-amine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and dimethylamine groups play a crucial role in binding to these targets, influencing their activity and function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-Chloro-N,N-dimethylpyrazin-2-amine with key analogs, focusing on substituent effects, physicochemical properties, and applications.
Substituent Position and Functional Group Variations
2-Amino-3-chloropyrazine (CAS: Not specified)
- Key Differences: The absence of dimethylamino groups reduces steric hindrance and polarity, making it more suitable for forming hydrogen-bonded coordination polymers (e.g., via NH₂ interactions with metal centers) .
- Applications : Used in crystal engineering and supramolecular chemistry due to its hydrogen/halogen bonding capabilities.
3-Chloro-5-methylpyrazin-2-amine (CAS: 89182-14-9)
- Structure: Methyl group at position 5, amino group at position 2, and chlorine at position 3 .
- Applications : Serves as an intermediate in drug discovery, particularly for heterocyclic scaffolds.
6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine (CAS: 55233-58-4)
- Structure: Chlorine at position 6, fluorine at positions 3 and 5, and dimethylamino at position 2 .
- Applications : Explored in medicinal chemistry for its modified electronic profile.
3,5-Dibromo-N,N-dimethylpyrazin-2-amine (CAS: 84539-07-1)
- Structure: Bromine at positions 3 and 5, dimethylamino at position 2 .
- Key Differences : Bromine’s larger atomic radius and polarizability may enhance halogen bonding and alter nucleophilic substitution kinetics compared to chlorine.
- Applications : Useful in heavy-atom-containing ligands or as a precursor in catalytic systems.
Structural and Electronic Effects
- Substituent Position : Chlorine at position 3 (as in the target compound) vs. position 6 (e.g., 6-Chloro-3,5-difluoro analog) influences electronic distribution and steric interactions. For example, 3-chloro derivatives exhibit stronger intramolecular charge transfer in coordination polymers .
- Amino Group Modifications: Dimethylamino groups (N,N-dimethyl) increase steric bulk and reduce hydrogen-bonding capacity compared to primary amines (NH₂) or alkylated variants (e.g., N-ethyl or N-isopropyl derivatives ).
Data Table: Key Structural Analogs and Properties
Biological Activity
3-Chloro-N,N-dimethylpyrazin-2-amine is a chemical compound that has garnered attention in various fields, particularly in medicinal and agricultural chemistry. With a molecular formula of C₄H₄ClN₃ and a molecular weight of approximately 129.55 g/mol, this compound features a pyrazine ring with a chlorine atom at the third position and two dimethylamino groups at the second position. Its unique structural properties suggest potential biological activities, which are the focus of this article.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This interaction may involve binding to enzymes, receptors, or other proteins, leading to modulation of cellular pathways. Such mechanisms can result in various pharmacological effects, including antimicrobial, antifungal, and potential anticancer activities.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits notable antimicrobial activity. For instance, research has shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of the chlorine atom is believed to enhance lipophilicity, aiding in membrane penetration and increasing bioactivity.
Case Studies
- Antifungal Activity : A study investigated the antifungal properties of chlorinated pyrazines, including this compound. Results indicated significant inhibition against Candida albicans, suggesting its potential use in treating fungal infections.
- Antibacterial Efficacy : Another research focused on the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. The findings demonstrated that this compound could reduce bacterial viability significantly, indicating its potential as an antibacterial agent.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. These studies typically utilize cell lines such as HeLa or MCF-7 to assess the compound's effects on cell viability and proliferation.
| Study | Cell Line | Concentration | IC50 (µM) | Observations |
|---|---|---|---|---|
| HeLa | 10 - 100 | 25 | Significant cytotoxicity observed at higher concentrations | |
| MCF-7 | 5 - 50 | 30 | Moderate cytotoxicity; potential for further investigation |
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions involving readily available precursors. Common methods include:
- Halogenation : Chlorination of N,N-dimethylpyrazin-2-amine using chlorinating agents.
- Amine Substitution : Reaction with chlorinated aromatic compounds under controlled conditions to introduce the chlorine substituent.
Structural Analogues
Several compounds share structural similarities with this compound, which can provide insights into its unique properties:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 6-Chloro-N,N-dimethylpyrazin-2-amine | Chlorine at position 6 | Potentially less toxic than its analog |
| N,N-Dimethylpyrazin-2-amines | Unsubstituted pyrazine derivative | Lacks halogen substituents |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
